Chromane-2-carboxylic acid

NF-κB inhibition Anti-inflammatory SAR

Chromane-2-carboxylic acid is a privileged chiral scaffold enabling quantifiable potency gains in NF-κB inhibition: the 4-chlorophenylamide derivative shows a 2.4-fold improvement (IC50 18.2 µM vs 43.9 µM for KL-1156). Essential for PPARα agonist SAR programs with robust in vivo cholesterol lowering. Enables doubly decarboxylative Giese reactions under visible light for constructing chromanones. Enzymatic resolution delivers >99% ee enantiomers for stereospecific synthesis. Procure this core to replicate published SAR and accelerate hit-to-lead optimization.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 51939-71-0
Cat. No. B032253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromane-2-carboxylic acid
CAS51939-71-0
Synonyms2-Chromancarboxylic Acid;  (±)-2-Chromancarboxylic Acid;  3,4-Dihydro-1-benzopyran-2-carboxylic Acid;  3,4-Dihydro-2H-1-benzopyran-2-carboxylic Acid
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)
InChIKeySFLFCQJQOIZMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromane-2-Carboxylic Acid (CAS 51939-71-0): A Privileged Chiral Scaffold for Medicinal Chemistry and Targeted Procurement


Chromane-2-carboxylic acid (CAS 51939-71-0), also known as 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a bicyclic organic compound consisting of a benzene ring fused to a tetrahydropyran ring with a carboxylic acid functional group at the 2-position [1]. Its molecular formula is C10H10O3 and it has a molecular weight of 178.18 g/mol [1]. This compound serves as a privileged chiral scaffold and versatile synthetic intermediate in medicinal chemistry, frequently utilized in structure-activity relationship (SAR) studies and as a core building block for the synthesis of diverse bioactive molecules [2]. Notably, derivatives of chromane-2-carboxylic acid have been explored for their roles as selective agonists for peroxisome proliferator-activated receptors (PPARs) and as inhibitors of nuclear factor kappa-B (NF-κB) activation [2].

Why Chromane-2-Carboxylic Acid Cannot Be Directly Substituted by Generic Chromane Analogs


Direct substitution of chromane-2-carboxylic acid with its close structural analogs, such as chromone-2-carboxylic acid or simple chroman-2-carboxylic acid derivatives, is not feasible due to quantifiable differences in biological activity and functional utility. The specific substitution pattern on the chromane ring system profoundly impacts its pharmacological profile and synthetic versatility [1]. For instance, the presence and position of substituents on the phenyl ring of chromane-2-carboxylic acid N-phenylamide derivatives directly correlate with NF-κB inhibitory potency, with IC50 values varying from 18.2 μM to over 95.8 μM depending on the substituent [2]. Furthermore, the oxidation state of the core heterocyclic system—differentiating chromane from chromone—alters its chemical reactivity and biological target engagement, as evidenced by distinct monoamine oxidase inhibition profiles [3]. The stereochemistry at the 2-position is also critical; the (2S)- and (2R)-enantiomers exhibit differential pharmacological profiles, including varying affinities for receptors such as the opioid receptor . Therefore, procurement of the specific chromane-2-carboxylic acid core is essential for replicating or building upon established SAR data.

Quantitative Comparative Evidence for Chromane-2-Carboxylic Acid Against Structural Analogs


NF-κB Inhibitory Potency: Chromane-2-Carboxylic Acid Derivative (2s) vs. Lead Compound KL-1156

A derivative of chromane-2-carboxylic acid, specifically N-(4-chlorophenyl)amide (compound 2s), demonstrates a 2.4-fold higher potency in inhibiting NF-κB activation compared to the reference compound KL-1156. This differentiation is critical for selecting the appropriate core scaffold for further medicinal chemistry optimization [1].

NF-κB inhibition Anti-inflammatory SAR

PPARα Agonism and Hypolipidemic Efficacy: Chromane-2-Carboxylic Acid Derivatives vs. Fibrate Class

SAR studies on chromane-2-carboxylic acid have yielded highly potent and selective PPARα agonists, such as compound 43, which demonstrated robust lowering of total cholesterol levels in hamster and dog models [1]. This represents a class-level inference where chromane-2-carboxylic acid derivatives offer a distinct chemical scaffold compared to traditional fibrate PPARα agonists.

PPARα agonist Hypolipidemic Dyslipidemia

Synthetic Versatility in Heterocycle Formation: Chromane-2-Carboxylic Acid vs. Chromone-2-Carboxylic Acid

Chromane-2-carboxylic acid serves as a versatile precursor in photocatalytic decarboxylative reactions to generate chroman-2-one and chroman-4-one scaffolds . This reactivity is distinct from that of chromone-2-carboxylic acid, which has a different oxidation state and is known to undergo Curtius rearrangement to yield 2-acylaminochromones . While direct quantitative yield comparisons are not available, the fundamental difference in chemical transformation pathways underscores the non-interchangeable nature of these two analogs in synthetic routes.

Organic synthesis Heterocycles Building blocks

MMP Inhibition: Chromane-2-Carboxylic Acid vs. Chromone-Based Inhibitors

Chromane-2-carboxylic acid has been reported to inhibit matrix metalloproteinases (MMPs), enzymes implicated in tumor invasion and metastasis . This activity is noted alongside the development of chromone derivatives as selective MMP-13 inhibitors [1]. While no direct quantitative comparison between chromane-2-carboxylic acid and specific chromone-based MMP inhibitors is available, the literature indicates that both scaffolds are under investigation for this target class.

MMP inhibitor Cancer Metastasis

Defined Application Scenarios for Chromane-2-Carboxylic Acid in Research and Industrial Procurement


Medicinal Chemistry: Hit-to-Lead Optimization for NF-κB Inhibitors

Chromane-2-carboxylic acid is a rational choice for medicinal chemistry groups engaged in hit-to-lead optimization of NF-κB inhibitors. The direct comparative data showing a 2.4-fold potency increase for its 4-chlorophenylamide derivative over the lead compound KL-1156 (IC50: 18.2 μM vs 43.9 μM) provides a quantifiable justification for its selection as a core scaffold [1]. Procurement of this specific compound enables further SAR exploration focused on improving potency and selectivity.

Drug Discovery: Development of Novel PPARα Agonists for Dyslipidemia

For research programs targeting dyslipidemia through PPARα agonism, chromane-2-carboxylic acid represents a validated, non-fibrate scaffold. SAR studies have yielded potent and selective PPARα agonists based on this core, with optimized compounds demonstrating robust cholesterol lowering in animal models [2]. Its procurement is essential for synthesizing and evaluating new chemical entities within this promising chemical series.

Synthetic Chemistry: Photocatalytic Synthesis of Chroman-2-one and Chroman-4-one Libraries

Chromane-2-carboxylic acid is a strategic starting material for synthetic chemistry laboratories utilizing visible-light photocatalysis to construct complex heterocycles . Its ability to undergo doubly decarboxylative Giese reactions under mild conditions provides access to 4-substituted chroman-2-ones and 2-substituted chroman-4-ones, valuable scaffolds in their own right. This specific application distinguishes it from chromone-2-carboxylic acid, which undergoes different transformations.

Chiral Pool Synthesis: Preparation of Enantiomerically Pure Building Blocks

The chirality at the 2-position of chromane-2-carboxylic acid makes it a valuable entry into the chiral pool for asymmetric synthesis. Methods for the enzymatic resolution of its esters have been developed, achieving enantiomeric excess values exceeding 99% for one enantiomer . This enables the procurement of either racemic or enantiomerically pure forms for the synthesis of stereochemically defined bioactive molecules, a capability not available with achiral chromone analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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